molecular formula C10H22N2 B8279332 Methyl[3-(1-methylpiperidin-4-yl)propyl]amine

Methyl[3-(1-methylpiperidin-4-yl)propyl]amine

Cat. No.: B8279332
M. Wt: 170.30 g/mol
InChI Key: SNMXJGILSWQFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[3-(1-methylpiperidin-4-yl)propyl]amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its significant role in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[3-(1-methylpiperidin-4-yl)propyl]amine typically involves the reaction of 1-methylpiperidine with propylamine under specific conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid and dichloromethane as solvents . The reaction is carried out at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(1-methylpiperidin-4-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and chemical properties.

Mechanism of Action

The mechanism of action of Methyl[3-(1-methylpiperidin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-methyl-3-(1-methylpiperidin-4-yl)propan-1-amine

InChI

InChI=1S/C10H22N2/c1-11-7-3-4-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3

InChI Key

SNMXJGILSWQFLQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CCN(CC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-(2-methylcarbamoyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (3.00 g, 11.1 mmol) in THF (100 mL) was added LiAlH4 pellets (1.69 g, 4.47 mmol). The mixture was stirred at 0° C. for 1 h, and then was heated at 70° C. for 4 h. The mixture was cooled to 0° C. and quenched sequentially (slowly) with water (1.7 mL), 10% NaOH (1.7 mL), and water (1.7 mL). The resulting slurry was filtered through diatomaceous earth and the filtrate was concentrated to yield 1.6 g (85%) of the product as a yellow oil. MS: mass calcd. for C10H22N2, 170.18; m/z found, 171.3 [M+H]+.
Name
4-(2-methylcarbamoyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

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